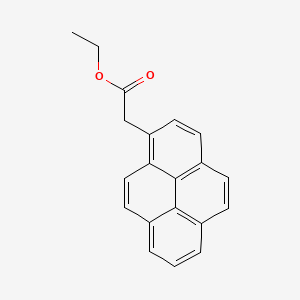

Ethyl pyren-1-ylacetate

Description

Structure

3D Structure

Properties

CAS No. |

64709-56-4 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

ethyl 2-pyren-1-ylacetate |

InChI |

InChI=1S/C20H16O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h3-11H,2,12H2,1H3 |

InChI Key |

QQGMNTTXACIRLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Ethyl Pyren 1 Ylacetate

Strategic Approaches for Carbon-Carbon Bond Formation in Pyrene-Acetate Linkages

The creation of the C-C bond between the pyrene (B120774) ring and the acetate (B1210297) moiety is a critical step in the synthesis of ethyl pyren-1-ylacetate. Several strategies can be employed, ranging from direct functionalization to multi-step sequences involving pre-functionalized pyrene precursors.

Direct Esterification Routes and Optimization

Direct esterification, such as the Fischer-Speier esterification, is a fundamental method for synthesizing esters. athabascau.caiajpr.com This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.ca In the context of this compound, this would entail the esterification of pyren-1-ylacetic acid with ethanol (B145695).

The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product side, an excess of one of the reactants, usually the alcohol, is used. athabascau.ca The removal of water as it is formed also helps to increase the yield of the ester. athabascau.camdpi.com The reaction is typically catalyzed by strong mineral acids like sulfuric acid or by Lewis acids. iajpr.comrsc.org

Optimization of direct esterification involves several factors:

Catalyst Choice: While strong Brønsted acids are common, solid acid catalysts and Lewis acids like zirconocene (B1252598) complexes have been explored for their efficiency and potential for recycling. rsc.orgacs.org

Reaction Temperature: The reaction temperature is controlled to ensure an efficient reaction rate while minimizing side reactions. mdpi.com

Reactant Ratio: Using a significant excess of ethanol can shift the equilibrium to favor the formation of this compound. athabascau.ca

Water Removal: Techniques such as azeotropic distillation can be employed to remove water and drive the reaction to completion. mdpi.com

A study on the esterification of fatty acids with methanol (B129727) using sulfuric acid as a catalyst highlights the importance of these parameters in achieving high conversion rates. uctm.edu

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Pyrene Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the functionalization of aromatic compounds, including pyrene. mdpi.comdntb.gov.ua These methods often involve the reaction of a functionalized pyrene, such as a halogenated or borylated pyrene, with a suitable coupling partner.

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a potential route could involve the Suzuki coupling of a pyreneboronic acid or ester with an ethyl haloacetate. The synthesis of pyrene derivatives with bulky aromatic groups has been achieved with high yields using Suzuki coupling. google.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. While not a direct route to an acetate, it can be used to introduce an alkyne functionality that can be further elaborated to the desired side chain.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While not directly applicable for introducing the acetate group, it is a key method for functionalizing pyrene with vinyl groups. rsc.org

The site-selectivity of these reactions on the pyrene core is a crucial consideration. Electrophilic aromatic substitution on pyrene typically occurs at the 1, 3, 6, and 8 positions. rsc.org However, indirect methods and the use of directing groups can achieve functionalization at other positions. mdpi.comrsc.org For instance, iridium-catalyzed borylation has been shown to selectively functionalize the 2 and 7 positions of pyrene. rsc.org

Multi-Step Synthesis Strategies from Pyrene Precursors

Often, the most practical approach to synthesizing functionalized pyrenes like this compound involves a multi-step sequence starting from pyrene itself or a simple derivative. savemyexams.comlumenlearning.comlibretexts.org Such strategies allow for controlled introduction of functional groups and can overcome limitations of direct methods. rsc.org

A plausible multi-step synthesis could involve:

Halogenation of Pyrene: Treatment of pyrene with a halogenating agent, such as bromine, can yield 1-bromopyrene (B33193). mdpi.com

Introduction of the Acetic Acid Moiety: The 1-bromopyrene can then be converted to pyren-1-ylacetic acid. This can be achieved through various methods, such as conversion to a Grignard reagent followed by reaction with a suitable electrophile, or through a transition metal-catalyzed carboxylation reaction. Another approach is the reaction with a malonic ester followed by hydrolysis and decarboxylation.

Esterification: Finally, the resulting pyren-1-ylacetic acid is esterified with ethanol to yield this compound, as described in the direct esterification section. athabascau.camolbase.com

The order of reaction steps is critical in multi-step synthesis to ensure the desired regiochemistry and avoid unwanted side reactions. lumenlearning.com The use of protecting groups might also be necessary in more complex syntheses to mask reactive functional groups. qut.edu.au

Reaction Kinetics and Mechanistic Studies of Synthetic Pathways

Understanding the kinetics and mechanisms of the synthetic pathways is essential for optimizing reaction conditions and improving yields.

For Fischer esterification, the reaction proceeds through a series of equilibrium steps. athabascau.ca The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to form the ester. Each of these steps is reversible. athabascau.ca Kinetic studies of esterification reactions often focus on determining the rate constants and activation energies, which can be influenced by the catalyst concentration, temperature, and the structure of the reactants. instras.comiaea.org

In transition metal-catalyzed reactions, the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. The specific details of the cycle depend on the chosen reaction, catalyst, and ligands. Kinetic studies can help identify the rate-determining step and optimize the catalyst system for higher efficiency.

Considerations for Yield Optimization and Purity in this compound Synthesis

Maximizing the yield and ensuring the purity of the final product are paramount in any synthetic procedure.

Yield Optimization:

Reaction Conditions: As discussed, careful control of temperature, reaction time, catalyst loading, and reactant stoichiometry is crucial. chemrxiv.org

Equilibrium Shift: For reversible reactions like esterification, employing Le Châtelier's principle by using an excess of a reactant or removing a product is a key strategy. athabascau.ca

Purity and Purification:

Starting Material Purity: The purity of the initial pyrene or pyrene precursor is important, as impurities can be carried through the synthesis and complicate purification. google.com Purification of commercial pyrene prior to reaction is often necessary. rsc.org

Side Reactions: Minimizing side reactions through optimized conditions is essential. For instance, in halogenation, the formation of poly-halogenated isomers should be controlled.

Purification Techniques: Common purification methods for pyrene derivatives include column chromatography (using silica (B1680970) gel or alumina), recrystallization, and sublimation. rsc.orgnih.gov High-performance liquid chromatography (HPLC) can be used for achieving very high purity. nih.gov The choice of purification method depends on the physical properties of this compound and any impurities present.

Green Chemistry Principles in Synthetic Design for this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-step syntheses often have lower atom economy than more direct routes. savemyexams.com

Use of Safer Solvents and Reagents: Whenever possible, using less hazardous solvents and reagents is preferred. For example, exploring solvent-free reaction conditions or using greener solvents can be beneficial. rsc.org A process for Friedel-Crafts reaction using halogen-free aromatic solvents has been developed to avoid ecologically unacceptable solvents. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Transition metal catalysts and reusable solid acid catalysts are examples of this principle. rsc.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption.

Renewable Feedstocks: While pyrene is typically derived from coal tar, exploring its synthesis from renewable sources would be a long-term green chemistry goal.

Recent research has focused on developing more sustainable methods for the functionalization of polycyclic aromatic hydrocarbons (PAHs), which can be applied to the synthesis of compounds like this compound. nih.govrsc.orgresearchgate.netmdpi.com

Advanced Structural Elucidation of Ethyl Pyren 1 Ylacetate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.eduuhu-ciqso.esuni-ulm.de This method allows for the precise determination of molecular conformation, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.

The crystal packing in pyrene (B120774) derivatives can adopt various motifs. For instance, pyrenylsumanene exhibits a dual packing system where the sumanene (B50392) parts form columnar structures through π–π stacking, and the pyrene sections create herringbone patterns via CH–π interactions. beilstein-journals.org In other instances, intermolecular hydrogen bonds can link molecules into infinite chains, which are then consolidated into a three-dimensional architecture by π–π stacking interactions. scilit.com The crystal structure of pyrene itself, along with its dione (B5365651) and tetraone derivatives, is characterized by dominant π–π stacking motifs. chemrxiv.org In the absence of strong π-π stacking, as observed in 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, weaker C—H⋯O and C—H⋯π interactions can lead to a laminar or layered arrangement of molecules. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, detailed information about the electronic environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of ethyl pyren-1-ylacetate is expected to show distinct signals for the aromatic protons of the pyrene ring and the protons of the ethyl group. While a specific spectrum for this compound is not provided, data from related pyrene derivatives can be used for interpretation. rsc.orgrsc.org The aromatic region for pyrene compounds typically displays a complex multiplet pattern between δ 7.9 and 8.4 ppm due to the various protons on the fused ring system. rsc.orgrsc.org For the ethyl group, a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons are anticipated, characteristic of an ethyl ester.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrene-H | 7.9 - 8.4 | Multiplet (m) | - |

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 |

Note: Predicted values are based on typical ranges for similar functional groups and the influence of the pyrene moiety. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbonyl carbons typically appearing far downfield. libretexts.org

For this compound, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The sp² hybridized carbons of the pyrene ring will appear in the aromatic region, while the sp³ hybridized carbons of the ethyl group will be found upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C =O | ~170 |

| Pyrene-C (Aromatic) | 124 - 132 |

| -OC H₂CH₃ | ~61 |

| -OCH₂C H₃ | ~14 |

Note: Predicted values are based on typical ranges for similar functional groups and known data for pyrene and ethyl acetate (B1210297) derivatives. rsc.orglibretexts.org The exact chemical shifts for the individual pyrene carbons will vary due to their distinct electronic environments.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural elucidation of this compound is unequivocally established through a suite of advanced 2D Nuclear Magnetic Resonance (NMR) experiments. These techniques provide detailed connectivity information, resolving the ambiguities that can arise from a simple 1D ¹H or ¹³C NMR spectrum, especially for complex aromatic systems like pyrene. researchgate.net

Correlation Spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, a COSY spectrum would prominently display a correlation between the methyl protons (-CH₃) and the methylene protons (-CH₂-) of the ethyl group, confirming the ethyl fragment. Furthermore, it would map the intricate coupling relationships between the nine adjacent protons on the pyrene ring system, aiding in their sequential assignment. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. columbia.edu This is a critical step for assigning the carbon signals of the molecule. The HSQC spectrum would show clear cross-peaks linking the pyrene aromatic protons to their corresponding aromatic carbons, the methylene protons to their aliphatic carbon, and the methyl protons to their terminal carbon. columbia.eduyoutube.com Carbons without attached protons, such as the quaternary carbons of the pyrene skeleton and the carbonyl carbon of the ester, will not produce a signal in an HSQC spectrum. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This technique is instrumental in assembling the molecular puzzle. For this compound, the most crucial HMBC correlation would be between the methylene protons (-CH₂-) of the acetate group and the C1 carbon of the pyrene ring, confirming the point of attachment. Other key correlations would include those from the methylene protons to the carbonyl carbon (C=O) and from the pyrene protons (e.g., H-2 and H-9) to the surrounding quaternary carbons, which is essential for assigning the complete carbon skeleton of the pyrene moiety. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming conformation and the proximity of different functional groups. A key NOESY correlation would be expected between the methylene protons (-CH₂-) of the side chain and the H-2 proton on the pyrene ring, providing definitive evidence for the substitution at the C-1 position.

The combined data from these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

| Technique | Correlating Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | -CH₂- (ethyl) ↔ -CH₃ (ethyl) H-2 ↔ H-3 H-4 ↔ H-5 H-6 ↔ H-7 ↔ H-8 ↔ H-9 | Identifies coupled proton networks within the ethyl group and across the pyrene ring. libretexts.org |

| HSQC | ¹H ↔ ¹³C (1-bond) | -CH₂- (ethyl) ↔ C (aliphatic) -CH₃ (ethyl) ↔ C (aliphatic) Pyrene Protons ↔ Pyrene Carbons | Assigns carbons directly bonded to protons. columbia.edu |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH₂- (acetate) ↔ C-1 (pyrene) -CH₂- (acetate) ↔ C=O (ester) Pyrene Protons ↔ Quaternary Pyrene Carbons | Confirms connectivity between fragments and assigns quaternary carbons. columbia.eduresearchgate.net |

| NOESY | ¹H ↔ ¹H (through space) | -CH₂- (acetate) ↔ H-2 (pyrene) | Confirms spatial proximity and substitution pattern. |

Advanced Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. sci-hub.se The FT-IR spectrum of this compound is dominated by characteristic absorption bands that confirm its identity.

The most prominent band is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. libretexts.org The presence of both aromatic and aliphatic C-H bonds is also clearly discernible. Aromatic C-H stretching vibrations of the pyrene ring are observed as a series of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methylene groups appear just below 3000 cm⁻¹. vscht.cz

The spectrum also contains a complex series of sharp absorption bands between 1620 and 1450 cm⁻¹ corresponding to the C=C stretching vibrations within the pyrene aromatic framework. The C-O stretching vibrations of the ester linkage give rise to two distinct bands, typically in the 1250-1000 cm⁻¹ region. Finally, the fingerprint region (below 1000 cm⁻¹) contains a rich pattern of bands, including the characteristic C-H out-of-plane bending modes of the substituted pyrene ring, which are diagnostic of the substitution pattern. researchgate.netarxiv.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrene) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Medium |

| ~1735 | C=O Stretch | Ester | Strong, Sharp |

| 1620-1450 | C=C Stretch | Aromatic Ring (Pyrene) | Medium-Weak, Sharp |

| ~1240 | C-O Stretch (acyl-oxygen) | Ester | Strong |

| ~1180 | C-O Stretch (alkyl-oxygen) | Ester | Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Pyrene) | Strong, Sharp |

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of a molecule. newport.com It is particularly sensitive to non-polar, symmetric bonds. For this compound, the Raman spectrum would be dominated by signals from the polycyclic aromatic pyrene core.

The most intense bands in the Raman spectrum are expected to be the symmetric C=C stretching vibrations of the fused aromatic rings, appearing in the 1600-1300 cm⁻¹ region. researchgate.net These modes are often weak or absent in the IR spectrum. The C-H stretching modes of the pyrene ring also give rise to strong Raman signals. In contrast, the polar C=O ester bond, which shows a very strong absorption in the IR spectrum, would exhibit a significantly weaker band in the Raman spectrum. ias.ac.in The detailed analysis of the Raman shifts provides a characteristic fingerprint for the molecule, reflecting the symmetry and vibrational properties of the pyrene skeleton. newport.comresearchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Relative Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Pyrene | Strong |

| ~1730 | C=O Stretch | Ester | Weak |

| ~1600 | Symmetric C=C Ring Stretch | Pyrene | Very Strong |

| ~1400 | Symmetric C=C Ring Stretch | Pyrene | Strong |

| ~1240 | Ring Breathing Mode | Pyrene | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition and structural features of this compound. researchgate.net HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. msu.edu

The calculated exact mass for the molecular ion of this compound, [C₂₀H₁₆O₂]⁺, is 288.11503 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.

In addition to exact mass measurement, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. docbrown.info Under ionization conditions, the molecular ion of this compound undergoes characteristic cleavages. Common fragmentation pathways for esters include the loss of the alkoxy group and alpha-cleavage.

Key expected fragments include:

m/z 243: Loss of the ethoxy radical (•OCH₂CH₃, 45 u) to form the stable pyren-1-ylacetyl cation.

m/z 215: Subsequent loss of carbon monoxide (CO, 28 u) from the m/z 243 fragment.

m/z 202: Formation of the pyrenyl cation [C₁₆H₁₀]⁺ through cleavage of the entire acetate side chain.

m/z 43: The acetyl cation [CH₃CO]⁺.

The analysis of these fragments provides a roadmap of the molecule's connectivity, corroborating the structural data obtained from NMR and vibrational spectroscopy. msu.edudocbrown.info

| m/z (Nominal) | Formula of Ion | Identity of Fragment |

|---|---|---|

| 288 | [C₂₀H₁₆O₂]⁺• | Molecular Ion [M]⁺• |

| 243 | [C₁₈H₁₁O]⁺ | [M - •OC₂H₅]⁺ |

| 215 | [C₁₇H₁₁]⁺ | [M - •OC₂H₅ - CO]⁺ |

| 202 | [C₁₆H₁₀]⁺• | [Pyrene]⁺• |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ |

Spectroscopic and Photophysical Properties of Ethyl Pyren 1 Ylacetate

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The interaction of ethyl pyren-1-ylacetate with ultraviolet and visible light provides significant insight into its electronic structure. This section details the characteristics of its electronic transitions and the influence of the surrounding chemical environment on its absorption profile.

Characterization of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of pyrene (B120774) and its derivatives is characterized by distinct bands corresponding to π-π* electronic transitions within the aromatic pyrene core. libretexts.org For this compound, these transitions result in several absorption maxima (λmax). The spectrum typically shows a well-resolved vibronic structure. nih.gov In a nonpolar solvent like cyclohexane (B81311), pyrene itself exhibits absorption peaks at approximately 335.2 nm. omlc.org The attachment of the ethyl acetate (B1210297) group to the pyrene moiety can cause slight shifts in these absorption bands. For instance, a pyrene derivative with an ethynyl (B1212043) bridge conjugated to uracil (B121893) shows a red-shifted absorption maximum at 392 nm. rsc.org The absorption spectrum of pyrene in an aqueous micellar solution of PHEA-g-PEO 4 shows a typical absorption peak at 337 nm. researchgate.net

Influence of Solvent Polarity and Environment on Absorption Profiles

The polarity of the solvent can have a discernible effect on the UV-Vis absorption spectrum of pyrene derivatives. vlabs.ac.inrsustnjogat.org Generally, polar solvents can cause a broadening of the absorption bands and may lead to a loss of the fine vibronic structure observed in nonpolar solvents. vlabs.ac.in This is due to intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, between the solute and solvent molecules, which can alter the energy levels of the ground and excited states. rsustnjogat.orgbau.edu.lb For pyrene itself, the relative intensities of the vibronic bands are known to be dependent on solvent polarity. researchgate.net Specifically, in more polar solvents, the intensity of the 0-0 transition peak (around 373 nm) is enhanced relative to the other vibronic peaks. researchgate.net While detailed studies specifically on this compound are limited, the general principles of solvatochromism observed for pyrene and its derivatives are applicable. The absorption maxima can shift depending on the solvent's properties, such as its dielectric constant and refractive index. rsustnjogat.org

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy is a powerful tool to study the excited state properties of this compound, including its monomer and excimer emission, concentration effects, and luminescence efficiency.

Analysis of Monomer and Excimer Emission Characteristics

Pyrene and its derivatives are well-known for their characteristic fluorescence emission. nih.gov In dilute solutions, they typically exhibit a structured emission spectrum with several vibronic bands, which is referred to as monomer emission. nih.gov For pyrene, these peaks are located at approximately 375, 379, 385, 395, and 410 nm. nih.gov

A key feature of pyrene-containing compounds is their ability to form excimers, which are excited-state dimers. nih.gov An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. nih.gov This results in a broad, unstructured emission band at longer wavelengths, typically centered around 460 nm to 550 nm. nih.govtus.ac.jp The formation of an excimer is highly dependent on the proximity and orientation of the two pyrene moieties, generally requiring them to be within approximately 10 Å of each other. nih.gov The presence and intensity of the excimer emission band relative to the monomer emission can provide valuable information about the spatial arrangement of the molecules. nih.gov In some pyrene derivatives, intramolecular excimer formation can occur if two pyrene units are part of the same molecule and can adopt a suitable conformation. core.ac.uk

Investigation of Concentration-Dependent Luminescence Behavior and Aggregation Effects

The fluorescence emission of this compound is highly dependent on its concentration. At very low concentrations, monomer emission is predominant. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule within the fluorescence lifetime increases, leading to the formation of excimers and the appearance of the characteristic broad excimer emission band. tus.ac.jp This phenomenon is known as concentration-dependent luminescence.

At higher concentrations, aggregation can occur, which can either quench the fluorescence (aggregation-caused quenching, ACQ) or, in some specially designed molecules, enhance it (aggregation-induced emission, AIE). researchgate.netnih.gov For many traditional planar chromophores like pyrene, aggregation often leads to quenching due to strong π-π stacking interactions that facilitate non-radiative decay pathways. researchgate.net However, by modifying the pyrene structure, for example by introducing bulky substituents, it is possible to induce AIE, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and opens up radiative pathways, leading to strong emission in the solid state. rsc.org The study of how substituents on the pyrene core influence aggregation behavior is an active area of research. nih.govrsc.org

Determination of Luminescence Quantum Yields

The luminescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. azom.com The quantum yield of pyrene itself in cyclohexane is reported to be 0.32. omlc.org The quantum yield of pyrene derivatives can be sensitive to the microenvironment, including solvent polarity and the presence of quenchers. nih.gov

The determination of quantum yields can be performed using either absolute or relative methods. researchgate.net The absolute method often involves the use of an integrating sphere to collect all the emitted light. azom.com The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions. azom.comhoriba.com The choice of the reference standard is crucial and should have absorption and emission properties similar to the sample under investigation. horiba.com For pyrene derivatives, a common reference standard is quinine (B1679958) sulfate (B86663) in 0.1 N H2SO4, which has a well-established quantum yield of 0.55. researchgate.net

The quantum yield is related to the rate constants for radiative (kf) and non-radiative (knr) decay from the excited state. azom.com Any process that competes with fluorescence, such as intersystem crossing, internal conversion, or quenching, will decrease the quantum yield. azom.com

Time-Resolved Fluorescence Spectroscopy and Luminescence Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique utilized to investigate the excited-state dynamics of fluorescent molecules. lightcon.com This method provides critical information on processes such as energy transfer, solvent relaxation, and molecular interactions that occur on the nanosecond timescale following photoexcitation. lightcon.commdpi.com For pyrene and its derivatives, techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly employed to measure fluorescence decay profiles and determine luminescence lifetimes. lightcon.cominstras.com

The fluorescence lifetime (τ) is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state via photon emission. sciforum.net This parameter is sensitive to the molecule's local environment, including solvent polarity, viscosity, and the presence of quenchers. rsc.orgacs.org

While specific time-resolved fluorescence data for this compound is not extensively documented in publicly available literature, the photophysical behavior can be inferred from studies on closely related pyrene derivatives. The fluorescence lifetime of the pyrene chromophore is significantly influenced by its substitution pattern and the surrounding medium. rsc.orgacs.org For instance, the fluorescence lifetime of pyrene itself is known to be long, often exceeding 100 nanoseconds in deoxygenated solvents, which makes it an excellent probe for studying molecular environments. acs.orgroyalsocietypublishing.org The introduction of an alkyl acetate group at the 1-position is expected to modulate these properties.

The following table presents representative fluorescence lifetime data for pyrene and some of its simple derivatives in various solvents to illustrate the expected range and sensitivity of this parameter. It is important to note that these are analogous compounds, and the precise lifetime of this compound may differ.

| Compound | Solvent | Monomer Lifetime (τm) (ns) | Excimer Lifetime (τe) (ns) |

| Pyrene | Cyclohexane | ~450 | ~48 |

| Pyrene | Ethanol (B145695) | ~165 | ~40 |

| 1-Methylpyrene | Cyclohexane | ~210 | - |

| 1-Methylpyrene | Ethanol | ~150 | - |

This table is illustrative and compiled from typical values for pyrene and its derivatives. Specific experimental conditions can significantly affect these values.

The study of pyrene derivatives in various solvents, including deep eutectic solvents, has shown that the fluorescence lifetime is sensitive to the polarity and viscosity of the medium. rsc.orgresearchgate.net For example, the lifetime of pyrene is generally longer in more viscous and less polar environments where non-radiative decay pathways are less prominent. rsc.org

Photostability and Photodegradation Studies

Photostability is a critical parameter for fluorescent compounds, particularly for applications involving prolonged exposure to light, such as in optical sensors or imaging agents. Photodegradation refers to the irreversible alteration of a molecule's chemical structure due to the absorption of light, which can lead to a loss of fluorescence and the formation of photoproducts. nih.gov

Studies on the photodegradation of pyrene itself indicate that it can be decomposed under UV irradiation, especially in the presence of oxygen and on surfaces like aluminum oxide (Al₂O₃) or titanium dioxide (TiO₂). aminer.orgacs.org The degradation process often follows first-order kinetics and can be initiated by the formation of reactive oxygen species. aminer.org The degradation of pyrene on soil surfaces has been shown to produce various intermediates, including hydroxylated pyrenes and, eventually, smaller aromatic compounds and diones, indicating the breakdown of the polycyclic aromatic ring system. researchgate.net

The photodegradation mechanism of this compound would likely involve pathways affecting both the pyrene core and the ethyl acetate substituent.

Pyrene Core: The pyrene moiety is susceptible to photooxidation. The initial steps could involve the formation of pyrene radical cations or attack by reactive oxygen species, leading to hydroxylated and quinone-type structures. nih.govresearchgate.net For instance, the photolysis of 1-nitropyrene, a related derivative, results in the formation of pyrenols and pyrene-diones. nih.gov

Ethyl Acetate Group: The ester functional group itself can undergo photochemical reactions. Esters can be susceptible to photocleavage, potentially leading to the formation of pyrene-1-acetic acid and ethanol. Furthermore, the methylene (B1212753) bridge connecting the pyrene and the acetate group could be a site of radical formation.

A study on the photolysis of pyrene oxime esters demonstrated that the solvent environment plays a crucial role in determining the distribution of photoproducts. researchgate.net This suggests that the photodegradation of this compound would also be highly dependent on the medium.

The following table outlines potential photodegradation products of this compound based on known degradation pathways of its constituent parts.

| Parent Compound | Potential Degradation Products | Probable Pathway |

| This compound | 1-Hydroxypyrene derivatives | Photooxidation of the pyrene ring |

| Pyrene-diones | Further oxidation of hydroxylated intermediates | |

| Pyrene-1-acetic acid | Photocleavage of the ester bond | |

| Phthalic acids and smaller fragments | Ring opening of the pyrene core |

It is important to emphasize that the photostability of a molecule can be enhanced or diminished by its substituents. While some functional groups can introduce new degradation pathways, others, particularly bulky groups, can offer steric protection to the chromophore and improve its robustness. acs.org Specific experimental studies would be required to fully elucidate the photodegradation pathways and quantum yields for this compound.

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule that is weakly or non-emissive in a dilute solution becomes highly fluorescent upon aggregation in a poor solvent or in the solid state. rsc.orgmdpi.com This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed for many planar aromatic chromophores like pyrene, where aggregation leads to fluorescence quenching due to strong π-π stacking and the formation of non-emissive excimers. researchgate.net

The transformation of a pyrene-based ACQ luminogen into an AIE luminogen (AIEgen) typically involves chemical modification to disrupt close packing in the aggregated state. researchgate.net The primary mechanism proposed for AIE is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). rsc.orgacs.org In solution, the excited-state energy of these molecules can be dissipated non-radiatively through the free rotation or vibration of certain parts of the molecule. In the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and activates the radiative pathway, leading to enhanced fluorescence emission. rsc.orgmdpi.com

For pyrene derivatives, AIE has been achieved by introducing bulky, non-planar substituents that prevent the formation of quenching π-π stacks. rsc.orgacs.org For example, attaching tetraphenylethylene (B103901) (TPE), a well-known AIE-active unit, to a pyrene core can induce AIE characteristics. rsc.org Another strategy involves introducing substituents that induce significant steric hindrance, such as benzoyl or benzyl (B1604629) groups, which force the molecules into a packed arrangement that is still emissive. rsc.org

In the case of this compound, the ethyl acetate group is relatively small and flexible. It is not inherently a bulky, rotation-inducing AIE-active group like TPE. Therefore, this compound in its pure form is not expected to be a classic AIEgen. It would more likely exhibit concentration-dependent excimer formation and ACQ, which is characteristic of the parent pyrene molecule.

However, the principles of AIE could be relevant if this compound were incorporated into a larger system or a specific matrix. For instance, if it were part of a polymer or co-aggregated with other molecules that restrict its intramolecular motions, an enhancement of emission could be observed. instras.com

The table below summarizes the key differences between ACQ, a phenomenon likely for this compound, and AIE.

| Feature | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |

| Emission in Dilute Solution | High | Low or None |

| Emission in Aggregate/Solid State | Low or Quenched | High |

| Dominant Process in Aggregates | Formation of non-emissive excimers/exciplexes via π-π stacking | Restriction of Intramolecular Motions (RIM) |

| Typical Molecular Structure | Planar aromatic systems (e.g., Pyrene) | Non-planar, sterically hindered systems (e.g., TPE-Pyrene) |

Research on pyrene-phosphonate conjugates has shown that they can exhibit aggregation-induced enhanced emission (AIEE), a related phenomenon where aggregation leads to an increase in fluorescence quantum yield, though the molecule may already be somewhat emissive in solution. mdpi.com This enhancement was attributed to the restriction of thermal relaxation through conformational rotations in the linking chain upon aggregation. mdpi.com A similar mechanism could potentially be at play for this compound under specific aggregation conditions, although it is more likely to be dominated by ACQ.

Theoretical and Computational Investigations of Ethyl Pyren 1 Ylacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular characteristics, including geometries, vibrational frequencies, and electronic properties. For Ethyl pyren-1-ylacetate, DFT calculations provide fundamental insights into its structural and electronic nature.

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process reveals the most stable arrangement of its constituent atoms. The pyrene (B120774) core is largely planar, while the ethyl acetate (B1210297) substituent exhibits a more flexible structure. The bond lengths and angles obtained from DFT calculations are in good agreement with expected values for similar aromatic esters.

Vibrational frequency analysis is subsequently performed on the optimized geometry. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the ester group, the C-O stretching, and the various C-H and C=C vibrations of the pyrene ring.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.215 Å |

| C-O (ester) | 1.358 Å | |

| O-C (ethyl) | 1.452 Å | |

| Bond Angle | O=C-O | 123.5° |

| C-O-C | 116.8° | |

| Dihedral Angle | C(pyrene)-C-O=C | 178.2° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.74 |

The electronic structure of this compound is characterized by the interplay between the large, conjugated π-system of the pyrene core and the electron-withdrawing nature of the ethyl acetate substituent. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. The pyrene moiety acts as the electron donor, while the ester group functions as the electron acceptor.

This ICT character is evident from the spatial distribution of the HOMO and LUMO. The localization of the HOMO on the pyrene ring and the partial delocalization of the LUMO onto the substituent indicate that electronic transitions from the HOMO to the LUMO will result in a net movement of electron density from the pyrene core to the ethyl acetate group. This phenomenon is critical in determining the photophysical properties of the molecule, such as its fluorescence characteristics.

Molecules with significant intramolecular charge transfer often exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. DFT calculations can be employed to predict the first hyperpolarizability (β), a measure of the second-order NLO response. The magnitude of β is related to the degree of ICT and the asymmetry of the molecule's electronic structure. The donor-acceptor nature of this compound suggests that it may possess notable NLO properties. Computational studies on similar pyrene derivatives have shown that the presence of electron-donating and -accepting groups can enhance the NLO response.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. By simulating the response of the molecule to a time-dependent electric field, TD-DFT can predict the energies and intensities of electronic transitions.

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculated transitions typically correspond to π-π* excitations within the pyrene ring and charge-transfer excitations from the pyrene donor to the acetate acceptor. The calculated absorption wavelengths can be compared with experimental data to validate the computational methodology. Similarly, TD-DFT can be used to model the fluorescence emission spectrum by calculating the energy of the transition from the first excited state back to the ground state.

Table 3: Calculated Electronic Absorption Wavelengths and Oscillator Strengths of this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 375 | 0.18 | HOMO → LUMO |

| S₀ → S₂ | 342 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 278 | 0.45 | HOMO → LUMO+1 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By transforming the calculated molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of bonding, NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis can reveal the extent of π-conjugation within the pyrene ring and the hyperconjugative interactions between the pyrene system and the ethyl acetate substituent. The analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the factors contributing to the molecule's stability and electronic structure. For instance, the interaction between the π orbitals of the pyrene ring and the σ* anti-bonding orbitals of the C-C and C-H bonds of the ethyl group can be evaluated.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C₁-C₂) | π(C₃-C₄) | 20.5 |

| π(C₅-C₆) | π(C₇-C₈) | 18.2 |

| LP(O) | σ*(C-C) | 2.8 |

*E(2) represents the stabilization energy due to donor-acceptor interaction.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto a constant electron density surface, using a color-coded scheme to visualize charge distribution. Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack.

A computational study on the related compound, pyrene acetic acid (PAA), provides insight into the expected MEP characteristics of this compound. researchgate.netresearchgate.net For PAA, the MEP plot reveals that the negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interaction. researchgate.netresearchgate.net The pyrene ring itself exhibits a mixed potential, with the π-electron cloud providing regions of moderate negative potential, while the hydrogen atoms are associated with positive potential. researchgate.netresearchgate.net

For this compound, a similar charge distribution is anticipated. The introduction of the ethyl group in place of the acidic proton in PAA will slightly alter the potential. The ester oxygen atoms are expected to be the most electron-rich centers in the molecule. The pyrene moiety will remain a large region of delocalized π-electrons, while the hydrogens on both the pyrene and the ethyl group will be the most electron-poor sites. This distribution is crucial for understanding how the molecule interacts with other chemical species.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Inferred Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Site for Electrophilic Attack / Hydrogen Bond Acceptor |

| Ester Oxygen (C-O-Et) | Negative | Yellow/Orange | Site for Electrophilic Attack / Hydrogen Bond Acceptor |

| Pyrene Ring (π-system) | Slightly Negative to Neutral | Green/Yellow | Site for π-stacking interactions |

| Aromatic & Ethyl Hydrogens | Positive | Blue | Site for Nucleophilic Attack |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.govgdut.edu.cn

For this compound, MD simulations can elucidate its conformational flexibility. The primary degrees of freedom in the molecule include the rotation around the single bonds of the ethyl acetate substituent. Specifically, the torsion angles involving the pyrene ring, the methylene (B1212753) bridge, and the ester group (Cpyrene-CH2-C=O) would be of key interest. These rotations determine the spatial orientation of the ethyl acetate group relative to the large, planar pyrene ring. The conformational landscape would likely reveal multiple low-energy states, with the most stable conformer determined by a balance of steric hindrance and electronic effects.

| Interaction Type | Description | Relevant Molecular Moiety |

|---|---|---|

| Conformational Dynamics | Rotation around single bonds defining the orientation of the substituent relative to the pyrene ring. | -CH2-COO-CH2CH3 chain |

| π-π Stacking | Attractive, noncovalent interaction between the aromatic rings of two pyrene cores. | Pyrene Ring |

| Van der Waals Forces | General attractive or repulsive forces between molecules, significant for the non-polar parts. | Entire Molecule (especially ethyl and pyrene C-H groups) |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the ester groups. | Ester Group (-COO-) |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density, a quantum observable. acs.org This analysis allows for the quantitative characterization of bonding interactions within a molecule. A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms where the gradient of the electron density is zero. rsc.org

A QTAIM analysis of this compound would provide fundamental insights into its electronic structure. By examining the properties at the BCPs for each bond, one can classify the nature of the chemical interactions. For instance, the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at the BCP are key indicators. Large values of ρ(r) and negative values of ∇²ρ(r) are characteristic of shared-shell interactions, typical of covalent bonds. Conversely, small ρ(r) values and positive ∇²ρ(r) values indicate closed-shell interactions, such as ionic or van der Waals interactions.

For this compound, QTAIM would characterize the C-C and C-H bonds within the aromatic pyrene core and the aliphatic ethyl group as covalent. The C-O and C=O bonds of the ester group would also be classified as covalent but with higher polarity, which would be reflected in the topological parameters. The analysis could precisely quantify the degree of covalency and bond order for every atomic interaction in the molecule.

| QTAIM Parameter at Bond Critical Point (BCP) | Significance | Expected Finding for Covalent Bonds in this compound |

|---|---|---|

| Electron Density (ρ(r)) | Indicates the strength of the bond; higher density implies a stronger bond. | Relatively high values for all C-C, C=O, C-O, and C-H bonds. |

| Laplacian of Electron Density (∇²ρ(r)) | Indicates the nature of the interaction. Negative values signify shared-shell (covalent) interactions. | Negative values, confirming the covalent nature of the bonds. |

| Total Energy Density (H(r)) | Another indicator of bond nature. Negative values at the BCP are indicative of covalent character. | Negative values for the covalent bonds. |

| Ellipticity (ε) | Measures the anisotropy of electron density at the BCP, indicating the π-character of a bond. | Higher values for the C=C bonds in the pyrene ring and the C=O bond, indicating significant π-character. |

This table is illustrative of the parameters provided by a QTAIM analysis and their general interpretation for covalent compounds, as specific literature data for this compound is not available.

Chemical Derivatization and Functionalization of Ethyl Pyren 1 Ylacetate

Synthetic Strategies for Pyrene (B120774) Core Modification in Ethyl Pyren-1-ylacetate Derivatives

The pyrene core of this compound is susceptible to various electrophilic aromatic substitution (SEAr) reactions. The positions at 1, 3, 6, and 8 are known as the most nucleophilic sites and are readily targeted for functionalization. mdpi.comnsf.gov However, achieving selective substitution can be challenging, often requiring multi-step synthetic sequences. nsf.gov

Common strategies for modifying the pyrene core include:

Halogenation: Bromination of the pyrene ring is a key step for introducing other functionalities. For instance, 1-bromopyrene (B33193) can be synthesized by reacting pyrene with bromine in a solvent mixture. nih.govwiley.com Further bromination can lead to di-, tri-, and even tetrabrominated pyrenes, providing multiple sites for subsequent reactions. nih.gov

Nitration and Acylation: These reactions introduce electron-withdrawing groups onto the pyrene core, which can significantly alter its electronic and photophysical properties. Friedel-Crafts acylation, for example, is a common method to introduce acyl groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds. researchgate.netmdpi.com These reactions allow for the attachment of various aryl, ethynyl (B1212043), and other functional groups to a halogenated pyrene core. researchgate.netmdpi.com

C-H Activation/Functionalization: More recent strategies focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach. mdpi.com Transition metal-catalyzed C-H activation can enable the introduction of functional groups at specific positions, including the less reactive K-region (positions 4, 5, 9, and 10). mdpi.comnsf.gov For example, iridium-catalyzed C-H borylation can introduce boryl groups at the 2- and 7-positions. sci-hub.stcsic.es

Electrochemical Synthesis: Anodic oxidation of pyrene in the presence of nucleophiles like pyridine (B92270) can lead to the formation of pyren-1-yl pyridinium (B92312) salts with high regioselectivity. researchgate.net

These synthetic strategies provide a diverse toolkit for chemists to precisely engineer the structure of the pyrene core in this compound derivatives, thereby tuning their properties for specific applications.

Functionalization of the Acetate (B1210297) Moiety for Tailored Properties

The acetate group of this compound provides another handle for chemical modification, allowing for the attachment of various functional units without altering the pyrene core's fundamental electronic structure.

Key functionalization strategies for the acetate moiety include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-pyreneacetic acid. sigmaaldrich.com This is a crucial step as the carboxylic acid is a versatile intermediate for further reactions.

Amide Bond Formation: The resulting 1-pyreneacetic acid can be coupled with a wide range of amines to form amides. mpg.deorganic-chemistry.org This is a common strategy for linking the pyrene chromophore to biomolecules, polymers, or other functional moieties. sigmaaldrich.com Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate this reaction. mdpi.comluxembourg-bio.com

Esterification: The carboxylic acid can be re-esterified with different alcohols to introduce new functionalities. For instance, reaction with pentafluorophenol (B44920) creates an activated ester that is useful in further coupling reactions. rsc.org

By modifying the acetate group, researchers can introduce functionalities that impart specific properties such as water solubility, biocompatibility, or the ability to bind to specific targets.

Synthesis of Pyrene-Acetate Conjugates with Other Chromophores or Functional Groups

The derivatization of both the pyrene core and the acetate moiety allows for the creation of complex molecular architectures where the pyrene unit is conjugated with other chromophores or functional groups. These conjugates often exhibit unique photophysical properties arising from intramolecular interactions such as energy transfer or charge transfer.

Methods for synthesizing these conjugates include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and reliable method for linking a pyrene-acetate derivative containing an alkyne or azide (B81097) to another molecule. seela.net For example, a pyrene-alkyne can be "clicked" onto an azido-functionalized chromophore. mdpi.com

Knoevenagel Condensation: This reaction can be used to link pyrene aldehydes to compounds with active methylene (B1212753) groups, leading to the formation of extended π-conjugated systems. acs.org

Wittig Reaction: The Wittig reaction provides a means to form carbon-carbon double bonds, enabling the connection of a pyrene-containing phosphonium (B103445) ylide with an aldehyde or ketone functionalized with another chromophore. csic.es

Multicomponent Reactions: Reactions like the Biginelli reaction can be employed to synthesize complex heterocyclic structures incorporating the pyrene moiety in a single step from multiple starting materials. rsc.org

These synthetic approaches have been used to create a variety of pyrene-acetate conjugates, including:

Pyrene-BODIPY Dyads: These systems often exhibit efficient fluorescence resonance energy transfer (FRET) from the pyrene donor to the BODIPY acceptor. researchgate.net

Pyrene-Porphyrin Conjugates: These conjugates are of interest for their potential applications in artificial photosynthesis and photodynamic therapy.

Pyrene-Fullerene Dyads: These donor-acceptor systems are studied for their photoinduced electron transfer properties, which are relevant to organic photovoltaics. acs.org

Pyrene-Peptide Nucleic Acid (PNA) Conjugates: These have been synthesized to study DNA interactions and for applications in biotechnology. rsc.org

The ability to create such diverse conjugates highlights the modularity and versatility of this compound as a building block in materials science and supramolecular chemistry.

Structure-Property Relationship Studies for Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their resulting properties is crucial for designing materials with desired functionalities. These studies often involve a combination of experimental characterization and computational modeling.

Key aspects of structure-property relationship studies include:

Influence of Substituent Position: The position of a substituent on the pyrene ring has a profound impact on the photophysical properties. acs.orgnih.gov For example, substitution at the 1-position strongly influences both the S1 and S2 electronic transitions, while substitution at the 2- and 7-positions has a more pronounced effect on the S1 transition. acs.orgacs.org This is attributed to the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sci-hub.st

Effect of Substituent Type: The electron-donating or electron-withdrawing nature of the substituent can significantly alter the energy levels of the pyrene core, leading to shifts in the absorption and emission spectra. wiley.com For instance, introducing cyano groups can extend the π-conjugation and induce intramolecular charge transfer (ICT). wiley.com

Steric Effects: Bulky substituents can influence the molecular packing in the solid state and hinder the formation of excimers (excited-state dimers), which can be desirable in applications like organic light-emitting diodes (OLEDs). gdut.edu.cn Conversely, controlled aggregation can lead to aggregation-induced emission (AIE). gdut.edu.cn

Linker Effects: In pyrene-acetate conjugates, the nature of the linker connecting the pyrene unit to other functional groups can affect the efficiency of energy or electron transfer processes. seela.net The length and flexibility of the linker can influence the distance and relative orientation of the interacting moieties. seela.net

Table of Research Findings on this compound Derivatives:

| Derivative Type | Synthetic Strategy | Key Property/Finding | Application Area |

| 2- and 2,7-substituted pyrenes | C-H borylation | Different photophysical properties compared to 1-substituted derivatives. acs.orgnih.gov | Probes, Materials Science |

| Pyrene-BODIPY dyads | Knoevenagel condensation, Sonogashira coupling | Efficient intramolecular energy transfer. researchgate.netacs.org | Fluorescent Probes, FRET |

| Pyrene-PNA conjugates | Amide coupling | Photo-reversal of DNA crosslinks. rsc.org | Biotechnology, Phototherapy |

| Polythiophenes with pyrene pendants | Esterification, Polymerization | Excimer emission in the solid state. mdpi.comnih.gov | Organic Electronics, Sensors |

| Pyrene-Polychlorotriphenylmethyl radical dyads | Wittig reaction | Reversible optical and magnetic switching. csic.esnih.gov | Molecular Switches |

These studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights into how to rationally design and synthesize this compound derivatives with specific and enhanced properties for a wide range of scientific and technological applications. acs.orgnih.gov

Advanced Applications of Ethyl Pyren 1 Ylacetate in Materials Science

Organic Semiconductor Applications

The pyrene (B120774) core is a subject of significant research interest for use in organic electronics, including organic field-effect transistors (OFETs). researchgate.net Its rigid, planar structure and electron-rich nature are advantageous for creating materials with high charge carrier mobility. researchgate.net The ester group in ethyl pyren-1-ylacetate can be chemically modified, allowing for the synthesis of a wide array of pyrene-based semiconductors with tailored properties.

The charge transport characteristics of organic semiconductors are paramount to their performance in electronic devices. For pyrene-based materials, charge mobility is intrinsically linked to the efficiency of charge hopping or transport between adjacent molecules. The planar structure of pyrene promotes the necessary orbital overlap for this process to occur. researchgate.net

Research into novel pyrene-based semiconductors has yielded materials with excellent performance. For instance, a p-type organic semiconductor, 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), demonstrated high-performance transistor behavior. nih.gov In an organic thin-film transistor (OTFT) configuration, this material achieved a high field-effect mobility. nih.gov The investigation of such derivatives provides insight into the potential of the pyrene framework, suggesting that functionalized compounds like this compound can serve as a basis for developing high-performance semiconductors. The mobility of charge carriers is a key metric for these materials and is often determined by analyzing the performance of single-crystal field-effect transistors. acs.org

Table 1: Performance of a Pyrene-Based Organic Thin-Film Transistor (OTFT)

| Compound | Field-Effect Mobility (cm²/Vs) | On/Off Current Ratio |

|---|---|---|

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | 2.1 nih.gov | 7.6 x 10⁶ nih.gov |

The arrangement of molecules in the solid state is a critical determinant of a material's electronic properties. acs.org For organic semiconductors, efficient charge transport relies on close and ordered intermolecular packing to ensure sufficient π-orbital overlap between adjacent molecules. The planar fused-ring structure of pyrene is particularly conducive to forming these ordered π-stacked assemblies. researchgate.net

Studies on thienyl-substituted pyrene derivatives have shown that even subtle changes in molecular packing can dramatically affect field-effect characteristics. acs.org In some cases, only one specific crystalline form (isoform) of a compound exhibits semiconductor behavior, highlighting the profound influence of the solid-state structure. acs.org The intermolecular overlap integral, a measure of the electronic coupling between molecules, is a key parameter; a minimum overlap integral of approximately 10⁻² eV has been suggested as a requirement for observing field-effect characteristics in these systems. acs.org Therefore, controlling the crystallization and thin-film deposition conditions is essential for optimizing the electronic performance of devices based on this compound derivatives. nih.govacs.org

Polymer Chemistry Applications

The pyrene moiety is a versatile functional group in polymer chemistry. Its distinct spectroscopic signature, propensity for π-π stacking, and chemical stability allow it to be incorporated into macromolecules to impart specific functions, create responsive materials, and direct polymer self-assembly.

Attaching large, conjugated groups as pendant side chains on a polymer backbone is a recognized strategy for tuning the optoelectronic properties of materials like polythiophenes. mdpi.com Incorporating a pyrene unit, derived from a molecule like this compound, as a pendant group can enhance the polymer's ability to harvest light over a broader spectral range. mdpi.com

Furthermore, the bulky and rigid nature of the pyrene side chain can influence the polymer's morphology. It can affect the planarity of the main conjugated backbone and the way polymer chains pack in the solid state. mdpi.com By sterically influencing inter-chain interactions, these pendant groups can modify the HOMO energy levels of the polymer, which can lead to better air stability and higher open-circuit voltages in photovoltaic device applications. mdpi.com The orientation of the pendant group relative to the polymer backbone is a critical design parameter that impacts the material's final properties. mdpi.com

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers with controlled molecular weights and low polydispersities. cmu.edu ATRP is known for its tolerance to a wide variety of functional groups in monomers. cmu.edu A monomer based on this compound, functionalized with a polymerizable group like a vinyl or acrylate (B77674) moiety, could be readily used in ATRP to create polymers with a pyrene unit on each repeating segment.

The pyrene moiety itself has also been integrated into the ATRP process. For example, pyrene-containing molecules like 10-(pyren-1-yl)-10H-phenothiazine have been successfully used as organic photocatalysts for metal-free photoinitiated ATRP. scispace.comresearchgate.net This demonstrates the compatibility of the pyrene structure with the radical chemistry of ATRP, allowing for controlled polymerizations under UV irradiation. researchgate.net These systems show a linear increase in molecular weight with monomer conversion and produce polymers with low polydispersity, indicating a "living" polymerization process. researchgate.net

Table 2: Results of Photo-Induced Metal-Free ATRP of 4-Vinylpyridine (4VP) using a Pyrene-Based Photocatalyst

| Catalyst | Solvent | Monomer Conversion (%) | Polydispersity Index (PDI) |

|---|---|---|---|

| 10-(pyren-1-yl)-10H-phenothiazine (PPTh) | Ethanol (B145695) | 91 | 1.12 researchgate.net |

The strong tendency of pyrene units to form excimers (excited-state dimers) through π-π stacking makes them ideal building blocks for directing the self-assembly of polymers into ordered, higher-level structures. mdpi.com When pyrene groups are attached to polymer chains, these intermolecular interactions can drive the formation of supramolecular assemblies such as gels, nanoparticles, and nanofibers. mdpi.com

This process is often concentration-dependent and can be influenced by the solvent environment. The formation of pyrene excimers provides a spectroscopic signature that can be used to monitor the aggregation process. mdpi.com This self-assembly mechanism has been used to create functional materials, including supramolecular gels whose mechanical properties can be controlled by modulating the pyrene-pyrene interactions. mdpi.com DNA conjugates functionalized with pyrene have also been shown to self-assemble into vesicles and spherical nanoparticles, driven by the hydrophobic and π-stacking interactions of the pyrene "sticky ends". nih.gov This highlights the power of the pyrene unit, as found in this compound, to serve as a reliable motif for programming the supramolecular architecture of polymeric materials. acs.org

Research Findings on this compound in Advanced Materials Science Remain Limited

Despite significant interest in pyrene derivatives for organic electronics, specific research detailing the application of this compound in the development of Organic Light-Emitting Diodes (OLEDs) and other luminescent materials is not extensively available in publicly accessible scientific literature.

While the broader family of pyrene-based compounds has been the subject of considerable investigation for their potential in electronic and photophysical applications, specific data on the performance and characteristics of this compound within OLED device structures is scarce. The pyrene moiety itself is well-known for its high fluorescence quantum yields and charge-carrier mobility, making it an attractive building block for materials used in OLEDs. nih.govnih.gov Modifications to the pyrene core through the addition of various functional groups are a common strategy to fine-tune the electronic and optical properties of the resulting molecules for specific applications. nih.govrsc.org

Generally, research in this field focuses on how different substituents on the pyrene ring influence key parameters for OLED performance, such as emission color, quantum efficiency, and charge transport capabilities. nih.govuky.edu These studies often involve the synthesis of novel pyrene derivatives and the subsequent evaluation of their photoluminescent properties, including absorption and emission spectra, fluorescence lifetimes, and quantum yields. nih.govuky.edu The performance of these materials is then typically assessed by incorporating them as emitters or charge-transporting layers in fabricated OLED devices.

However, a thorough review of existing research reveals a lack of specific studies centered on this compound. Consequently, detailed data tables outlining its specific role, performance metrics (such as luminous efficiency, power efficiency, and external quantum efficiency), and electroluminescence characteristics in OLEDs could not be compiled.

For progress in this specific area, future research would need to be undertaken to synthesize and characterize this compound and evaluate its properties as a luminescent material. Such studies would involve fabricating and testing OLED devices using this compound to determine its potential and suitability for applications in materials science. Without such dedicated research, a comprehensive and scientifically accurate article on the advanced applications of this compound in OLEDs and luminescent materials, complete with detailed research findings and data, cannot be generated at this time.

Supramolecular Chemistry and Self Assembly of Ethyl Pyren 1 Ylacetate Systems

Investigation of Host-Guest Interactions (e.g., with Cyclodextrins)

Host-guest chemistry provides a powerful method for controlling molecular assembly and function. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are common hosts due to their toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. The pyrene (B120774) molecule is a classic guest for cyclodextrins, with its interactions being extensively studied as a model for hydrophobic encapsulation.

Research has shown that pyrene can form several distinct complexes with γ-cyclodextrin (γ-CD), which has a cavity large enough to accommodate the aromatic guest. rsc.org The stoichiometry of these complexes can vary, including 1:1, 1:2, 2:1, and 2:2 (pyrene:γ-CD) ratios, depending on the concentration and conditions. rsc.orgacs.org The formation of these host-guest complexes profoundly affects the photophysical properties of pyrene. Encapsulation of a single pyrene monomer within a CD cavity shields it from quenchers and alters the local polarity, typically enhancing its monomer fluorescence. When two pyrene molecules are brought into close proximity within a larger 2:2 complex, characteristic excimer emission is observed. acs.org

Studies on pyrene-modified cyclodextrins have further demonstrated the power of this interaction. In these systems, the pyrene moiety can be tethered to the CD rim. Depending on the design, the pyrene can either be encapsulated by its own host (intramolecular complexation) or by a neighboring CD (intermolecular complexation), leading to the self-assembly of nano-strips and other aggregates. nih.gov These aggregation processes, driven by host-guest interactions, create a rigid chiral environment for the pyrene units, resulting in significantly enhanced chiroptical properties. nih.gov

For ethyl pyren-1-ylacetate, the hydrophobic pyrene unit would be expected to readily form inclusion complexes with cyclodextrins. The ethyl acetate (B1210297) group could influence the stability and orientation of the complex within the host cavity. The potential for competitive binding and the formation of higher-order structures make it a promising candidate for developing responsive supramolecular systems.

Table 1: Characteristics of Pyrene/Cyclodextrin Host-Guest Complexes

| Complex Stoichiometry (Pyrene:γ-CD) | Description | Primary Emission Type |

| 1:1 | A single pyrene molecule is included within one γ-CD cavity. | Monomer |

| 1:2 | A single pyrene molecule is encapsulated by two γ-CD units, forming a capsule. | Monomer |

| 2:2 | Two γ-CD units each contain one pyrene molecule, forming a dimer that brings the pyrenes close together. | Excimer |

This interactive table summarizes the common host-guest complexes formed between pyrene and γ-cyclodextrin and their resulting fluorescence emission.

Directed Self-Assembly into Ordered Nanostructures

The self-assembly of small molecules into well-defined, functional nanostructures is a fundamental goal of materials science. The process relies on non-covalent interactions such as π–π stacking, hydrogen bonding, and hydrophobic effects to direct the organization of molecular building blocks. unibe.ch Pyrene derivatives are exemplary building blocks for such processes due to the strong intermolecular π–π stacking of their aromatic cores. unibe.chbeilstein-journals.org

The molecular design of pyrene derivatives is critical for controlling the morphology of the resulting self-assembled structures. rsc.org By tuning the nature and position of substituents on the pyrene core, researchers have created a variety of ordered nanostructures, including:

Nanorods and Nanofibers: Many pyrene derivatives have been shown to self-assemble into high-aspect-ratio rods and fibers. rsc.orgrsc.org These structures are typically formed through a hierarchical process where strong π–π stacking interactions lead to one-dimensional growth.

Nanosheets and Vesicles: Amphiphilic pyrene derivatives, such as those conjugated with DNA or other hydrophilic groups, can assemble into two-dimensional sheets or enclosed vesicles in aqueous media. unibe.ch In these assemblies, the hydrophobic pyrene units aggregate to minimize contact with water, while the hydrophilic portions remain exposed to the solvent.

Organogels: Certain pyrene-based molecules can immobilize organic solvents by forming a three-dimensional network of self-assembled fibers, resulting in an organogel. rsc.orgias.ac.in The formation of these gels is often driven by a combination of π–π stacking and hydrogen bonding. rsc.org